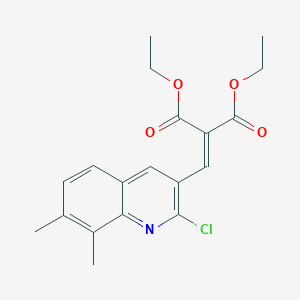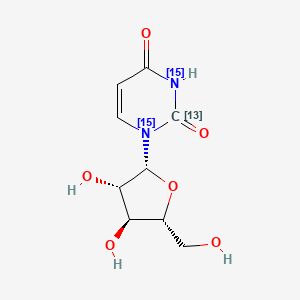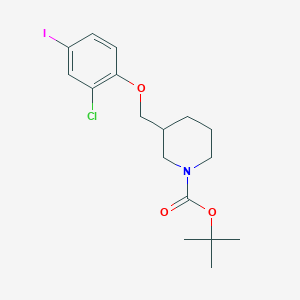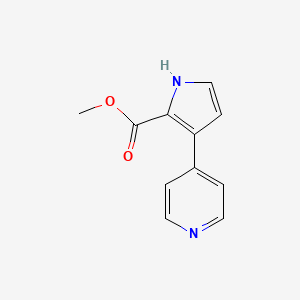
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol is a compound that features both piperidine and pyrrolidine rings, which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol typically involves the functionalization of piperidine and pyrrolidine ringsThe reaction conditions often involve the use of sulfonyl chlorides and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-4-yl)ethanol: Lacks the pyrrolidine moiety and sulfonyl group.
4-(Pyrrolidin-1-yl)piperidine: Lacks the ethanol group.
N-(Pyrrolidin-1-ylsulfonyl)piperidine: Lacks the ethanol group
Uniqueness
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both piperidine and pyrrolidine rings, along with a sulfonyl group and an ethanol moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C11H22N2O3S |
|---|---|
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C11H22N2O3S/c14-10-5-11-3-8-13(9-4-11)17(15,16)12-6-1-2-7-12/h11,14H,1-10H2 |
InChI-Schlüssel |
JIRLRJDEUBEOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)








![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)

![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
